molecular formula C24H20NP B1582812 N-(Triphenylphosphoranylidene)aniline CAS No. 2325-27-1

N-(Triphenylphosphoranylidene)aniline

Cat. No. B1582812
CAS RN: 2325-27-1
M. Wt: 353.4 g/mol
InChI Key: PTLOPIHJOPWUNN-UHFFFAOYSA-N
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Description

“N-(Triphenylphosphoranylidene)aniline” is an organic compound with the linear formula (C6H5)3P=NC6H5 . It has a molecular weight of 353.40 . This compound is used as an intermediate for the preparation of isocyanates and isothiocyanates .


Synthesis Analysis

The synthesis of “N-(Triphenylphosphoranylidene)aniline” involves the Staudinger Ligation, a high-yield, chemoselective, and mild synthetic method . It is an intermediate for the preparation of isocyanates and isothiocyanates .


Molecular Structure Analysis

The molecular structure of “N-(Triphenylphosphoranylidene)aniline” is represented by the linear formula (C6H5)3P=NC6H5 . The SMILES string representation is c1ccc (cc1)N=P (c2ccccc2) (c3ccccc3)c4ccccc4 .


Chemical Reactions Analysis

“N-(Triphenylphosphoranylidene)aniline” is used in various chemical reactions and transformations, enabling the synthesis of complex organic molecules . It has been reported as a new electrolyte additive for high voltage lithium cobalt oxide (LiCoO2) operations in lithium-ion batteries .


Physical And Chemical Properties Analysis

“N-(Triphenylphosphoranylidene)aniline” is soluble in chloroform at 25 mg/mL, clear to slightly hazy (colorless to brown) . It has a molecular weight of 353.40 .

Scientific Research Applications

Lithium Ion Battery Enhancement

N-(Triphenylphosphoranylidene)aniline (TPPA) has been identified as a novel electrolyte additive for lithium cobalt oxide (LiCoO2) electrodes in lithium-ion batteries. When used in the range of 3.0–4.4 V, cells containing 0.2 wt% TPPA demonstrated a 10% increase in discharge capacities after 200 cycles compared to control cells. This improvement is attributed to TPPA's ability to modify surface films on LiCoO2 electrodes, reducing the decomposition of both solvent and salt in the electrolyte. The impact of TPPA was analyzed using electrochemical impedance spectroscopy (EIS) and X-ray photoelectron spectroscopy (XPS) (Lee et al., 2011).

Synthesis of Novel Compounds

TPPA is involved in the synthesis of unique compounds like 2-(1,3,4-oxadiazol-2-yl)aniline. This compound was synthesized through a reaction with 2-aminobenzoic acid and characterized by various spectroscopic methods and single crystal X-ray structure analysis. It is noteworthy for its co-planar aromatic rings structure (Souldozi et al., 2007).

Catalysis in Chemical Reactions

In the field of catalysis, TPPA has been utilized for the transformation of epoxides to aziridines, using zinc(II) complexes as catalysts. This method is particularly effective for terminal and cyclic epoxides. TPPA plays a crucial role in enhancing the reaction's efficiency, especially when used with zinc(II) complexes with chiral ligands for the reaction of chiral styrene oxides (Kühnau et al., 1996).

Hydrolysis Mechanism Studies

Research on the hydrolysis of N-aryliminotriphenylphosphoranes, which includes TPPA derivatives, has revealed insights into their reaction mechanisms. These studies indicate the production of aniline derivatives and triphenylphosphine oxide, with the reaction rate influenced by the pH and acetate ion concentration. This research contributes to a deeper understanding of the hydrolysis mechanism of these compounds (Pyun et al., 2005).

Safety And Hazards

“N-(Triphenylphosphoranylidene)aniline” is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

“N-(Triphenylphosphoranylidene)aniline” was reported as a new electrolyte additive for high performance lithium cobalt oxide (LiCoO2) electrodes during high voltage operations in lithium-ion batteries . This suggests potential future applications in the field of energy storage and conversion.

properties

IUPAC Name

triphenyl(phenylimino)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20NP/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLOPIHJOPWUNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177820
Record name N-(Triphenylphosphoranylidene)benzenamine
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Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Triphenylphosphoranylidene)aniline

CAS RN

2325-27-1
Record name N-(Triphenylphosphoranylidene)benzenamine
Source CAS Common Chemistry
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Record name Tetraphenylphosphine imide
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Record name Tetraphenylphosphinimine
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Record name N-(Triphenylphosphoranylidene)benzenamine
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Record name N-(triphenylphosphoranylidene)aniline
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Record name Tetraphenylphosphine imide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
JN Lee, GB Han, MH Ryou, DJ Lee, J Song, JW Choi… - Electrochimica …, 2011 - Elsevier
We report N-(triphenylphosphoranylidene) aniline (TPPA) as a new electrolyte additive for high performance lithium cobalt oxide (LiCoO 2 ) electrodes during high voltage operations. …
Number of citations: 77 www.sciencedirect.com
D Kühnau, I Thomsen, KA Jørgensen - Journal of the Chemical Society …, 1996 - pubs.rsc.org
The Lewis acid-catalysed transformation of epoxides to aziridines with iminophosphoranes as the nitrogen-fragment donor has been investigated. Of the Lewis acids tested, zinc(II) …
Number of citations: 13 pubs.rsc.org
LS Boulos, MHN Arsanious… - Phosphorus, Sulfur, and …, 2009 - Taylor & Francis
The reaction of 2-phenyl-5-(4H)-oxazolone 1 and its 4-benzylidene derivative 2 with oxovinylidenetriphenylphosphorane 3 afforded 2-phenylfuro [3,2-d] [1,3]oxazol-5-(6H)-one 6 and 2,7…
Number of citations: 16 www.tandfonline.com
F Alonso, P Riente, M Yus - 2008 - Wiley Online Library
Nickel nanoparticles have been found to activate primary alcohols used for the α‐alkylation of ketones or in indirect aza‐Wittig reactions. These processes involve hydrogen transfer …
X Zuo, C Fan, X Xiao, J Liu, J Nan - Journal of Power Sources, 2012 - Elsevier
In order to overcome the capacity fading of LiCoO 2 /graphite Lithium-ion batteries (LIBs) cycled in the voltage range of 3.0–4.5 V (vs. Li/Li + ), methylene methanedisulfonate (MMDS) is …
Number of citations: 138 www.sciencedirect.com
S Beltrán-Rodil, JR Donald, MG Edwards, SA Raw… - Tetrahedron …, 2009 - Elsevier
A number of novel tandem sequences initiated by a retro-aldol process are described along with preliminary scope and limitation studies. These include (i) retro-aldol/Wittig trapping/…
Number of citations: 10 www.sciencedirect.com
Y Sun, J Huang, H Xiang, X Liang, Y Feng… - Journal of Materials …, 2020 - Elsevier
The development of high voltage electrolytes plays a critical role to achieve advanced lithium ion batteries with high energy density. Application of suitable electrolyte additives is a …
Number of citations: 18 www.sciencedirect.com
E Ciganek - The Journal of Organic Chemistry, 1970 - ACS Publications
Benzonitrile and a-(triphenylphosphoranylidene) toluene react to give the stable iminophosphorane a-[(tri-phenylphosphoranylidene) amino] stilbene (3) which was also prepared by …
Number of citations: 80 pubs.acs.org
M Noguchi, R Matsushita, S Takamura, T Uchida… - Tetrahedron …, 2000 - Elsevier
Ene-reactions of 3-{2-(2S)-[2-(substituted)vinyl]pyrrolidin-1-yl}-2-(substituted)acrolein derivatives 5, 8, 13, and 16 have been described. Carbonyl-ene reaction of 5 and 16 and imine-…
Number of citations: 10 www.sciencedirect.com
NF El-Sayed, EF Ewies, LS Boulos… - Egyptian Journal of …, 2017 - journals.ekb.eg
EWLY synthesized bicyclo [3.3. 0] octane-3, 7-dione derivatives....... were evaluated for their antimicrobial activity. These compounds were prepared from reactions of cis-bicyclo [3.3. 0] …
Number of citations: 1 journals.ekb.eg

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